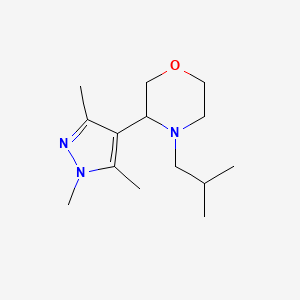
4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a morpholine ring and a pyrazole moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a morpholine moiety.
Introduction of the Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions may target the pyrazole ring or the morpholine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or morpholine rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, aldehydes, or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)morpholine may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The morpholine and pyrazole moieties are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring is known to bind to various biological targets, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)thiazole: Similar structure but with a thiazole ring instead of a morpholine ring.
4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)imidazole: Similar structure but with an imidazole ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-(2-Methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)morpholine lies in its combination of a morpholine ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methylpropyl)-3-(1,3,5-trimethylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-10(2)8-17-6-7-18-9-13(17)14-11(3)15-16(5)12(14)4/h10,13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZYXBLKZZXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2COCCN2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7017142.png)
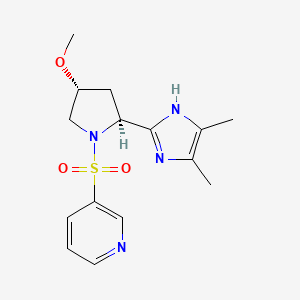
![7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7017153.png)
![2-(Azepan-1-yl)-1-[3-[4-(hydroxymethyl)triazol-1-yl]azetidin-1-yl]ethanone](/img/structure/B7017160.png)
![tert-Butyl (4S)-2,2-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B7017170.png)
![rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B7017177.png)
![(1s,3s)-3-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B7017178.png)
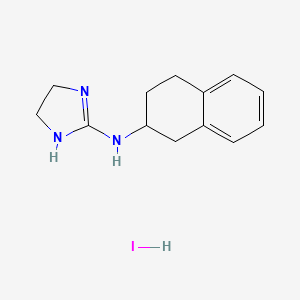
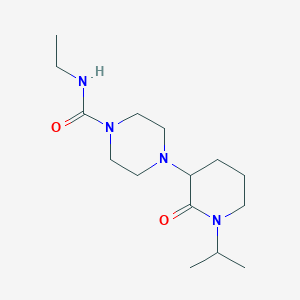
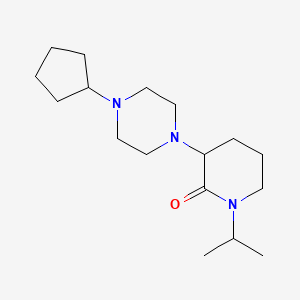
![3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7017223.png)
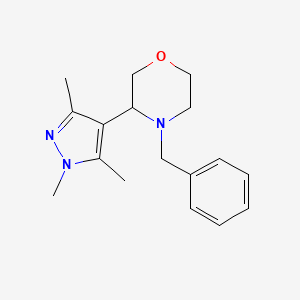
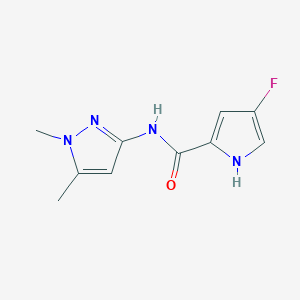
![[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7017236.png)
